Enhanced Lipophilicity and Metabolic Stability Compared to Non-Fluorinated Pyrimidines
The incorporation of a fluorine atom at the 5-position of the pyrimidine ring in 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine results in a calculated LogP of 1.2, which is significantly higher than the LogP of -0.92 for 5-Fluorouracil and -1.1 for Gemcitabine . This increased lipophilicity, while still within a favorable drug-like range, is associated with improved metabolic stability (t₁/₂ = 4.2 hours) compared to 5-Fluorouracil (t₁/₂ = 0.5 hours) and Gemcitabine (t₁/₂ = 1.8 hours) . The presence of the oxetane ring further contributes to a higher aqueous solubility (34.8 mg/mL) relative to these established fluorinated pyrimidine drugs, which is a critical advantage for formulation and bioavailability .
| Evidence Dimension | Lipophilicity (LogP), Metabolic Stability (t₁/₂), and Aqueous Solubility |
|---|---|
| Target Compound Data | LogP = 1.2, t₁/₂ = 4.2 h, Solubility = 34.8 mg/mL |
| Comparator Or Baseline | 5-Fluorouracil: LogP = -0.92, t₁/₂ = 0.5 h, Solubility = 12.5 mg/mL; Gemcitabine: LogP = -1.1, t₁/₂ = 1.8 h, Solubility = 9.3 mg/mL |
| Quantified Difference | LogP increase of 2.12-2.30 units; t₁/₂ increase of 3.7-2.4 hours; Solubility increase of 22.3-25.5 mg/mL |
| Conditions | Data from a comparative properties table; specific assay conditions not detailed in the source. |
Why This Matters
This evidence demonstrates that 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine offers a more favorable balance of lipophilicity, metabolic stability, and solubility compared to clinically used fluorinated pyrimidines, making it a superior starting point for lead optimization in drug discovery programs where these parameters are critical for oral bioavailability and half-life extension.
